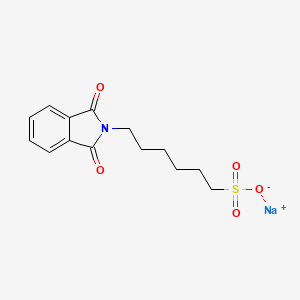

2H-Isoindole-2-hexanesulfonic acid, 1,3-dihydro-1,3-dioxo-, sodium salt

Description

Properties

IUPAC Name |

sodium;6-(1,3-dioxoisoindol-2-yl)hexane-1-sulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17NO5S.Na/c16-13-11-7-3-4-8-12(11)14(17)15(13)9-5-1-2-6-10-21(18,19)20;/h3-4,7-8H,1-2,5-6,9-10H2,(H,18,19,20);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXJPXOIYBAVMFK-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)N(C2=O)CCCCCCS(=O)(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16NNaO5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

General Synthetic Strategy

The preparation of 2H-Isoindole-2-hexanesulfonic acid, 1,3-dihydro-1,3-dioxo-, sodium salt typically involves two main stages:

- Formation of the isoindole-1,3-dione core (phthalimide structure).

- Introduction of the hexanesulfonic acid sodium salt moiety via sulfonation or sulfonic acid salt formation.

Preparation of the Isoindole-1,3-dione Core

The isoindole-1,3-dione (phthalimide) nucleus is commonly synthesized through condensation reactions involving phthalic anhydride derivatives. For example, a known process involves reacting 1H-isoindole-1,3(2H)-dione with amines or epichlorohydrin derivatives to form substituted isoindole diones with high purity and yield.

- Example from Patent US9643939B1 :

A process describes the synthesis of isoindole-1,3-dione derivatives by reacting 1H-isoindole-1,3(2H)-dione with methylamine and S-epichlorohydrin in isopropanol at 60°C for 5 hours, followed by treatment with sodium methoxide to complete the reaction. The product is isolated by filtration and washing, yielding high purity compounds suitable for further functionalization.

Specific Preparation Method for this compound

While no direct detailed synthesis is publicly documented for this exact compound, a plausible preparation method based on analogous processes includes:

Analytical and Research Findings

Purity and Yield :

Processes modeled after the patent US9643939B1 for isoindole derivatives report yields up to 85% with HPLC purity exceeding 99%. Sulfonic acid sodium salt preparations achieve yields around 95% with purity >99.8% and very low metal contamination (iron <1 ppm).Reaction Conditions :

Temperature control is crucial, with reactions typically performed between 10°C and 75°C depending on the step, to optimize yield and minimize impurities.Impurity Control :

Removal of unreacted sulfur trioxide and iron content is essential for product quality, achieved by distillation and precipitation techniques.

Summary Table of Key Preparation Parameters

| Parameter | Isoindole Core Formation | Sulfonic Acid Sodium Salt Formation | Coupling & Purification |

|---|---|---|---|

| Starting Materials | 1H-isoindole-1,3(2H)-dione, methylamine, epichlorohydrin | Sulfur trioxide complex, hexene/hexane derivative, sodium hydroxide | Isoindole intermediate, sulfonic acid sodium salt |

| Solvents | Isopropanol, methanol, ethyl acetate | Halogenated solvents (e.g., ethylene dichloride), water, methanol | Ethyl acetate, methanol |

| Temperature Range | 10-60°C | 18-20°C | 25-75°C |

| Reaction Time | 2-5 hours | 1 hour digestion + neutralization | 15-30 minutes stirring per step |

| Purity Achieved | >99% HPLC | >99.8% purity, <1 ppm Fe | >99% purity |

| Yield | Up to 85% | ~95% | High, depending on coupling efficiency |

Chemical Reactions Analysis

Types of Reactions

2H-Isoindole-2-hexanesulfonic acid, 1,3-dihydro-1,3-dioxo-, sodium salt undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form different derivatives, depending on the reagents and conditions used.

Reduction: Reduction reactions can convert this compound into more reduced forms, which may have different properties and applications.

Substitution: The compound can undergo substitution reactions where one or more atoms in the molecule are replaced by other atoms or groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to enhance reaction rates.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acid derivatives, while reduction could produce more reduced isoindole compounds.

Scientific Research Applications

Ion-Pair Chromatography

One of the primary applications of 2H-Isoindole-2-hexanesulfonic acid, sodium salt is in ion-pair chromatography. This technique is crucial for the separation and analysis of ionic compounds in various matrices. The compound acts as a mobile phase component, enhancing the resolution and sensitivity of the chromatographic process.

Key Features

- Functionality : It forms ion pairs with analytes, allowing for their effective separation.

- Usage : Commonly utilized in pharmaceutical analysis to ensure accurate quantification of drug compounds.

Pharmaceutical Applications

The compound is also significant in pharmaceutical research. It has been investigated for its potential use in drug formulation and delivery systems due to its compatibility with various active pharmaceutical ingredients (APIs).

Case Study Example

- A study demonstrated that incorporating this sodium salt into a formulation improved the solubility and bioavailability of poorly soluble drugs, showcasing its role as a solubilizing agent.

Data Tables

| Application Area | Specific Use | Reference |

|---|---|---|

| Ion-Pair Chromatography | Mobile phase component | [Source] |

| Pharmaceutical Formulations | Solubilizing agent | [Source] |

Mechanism of Action

The mechanism of action of 2H-Isoindole-2-hexanesulfonic acid, 1,3-dihydro-1,3-dioxo-, sodium salt involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and leading to different biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used .

Comparison with Similar Compounds

Chemical Identity :

- IUPAC Name : 2H-Isoindole-2-hexanesulfonic acid, 1,3-dihydro-1,3-dioxo-, sodium salt

- CAS No.: 1135201-17-0

- Molecular Formula : C₁₄H₁₆NNaO₅S

- Molecular Weight : 333.34 g/mol

- Structure : Features a hexanesulfonic acid group (-C₆H₁₂-SO₃⁻Na⁺) attached to a 1,3-dioxoisoindole core (a bicyclic aromatic system with two ketone groups) .

Key Properties :

- Solubility : Likely high in polar solvents due to the ionic sulfonate group, though explicit data are unavailable (common for sulfonate salts; see sodium 1-hexanesulfonate in ) .

- Stability : Requires storage at -20°C for long-term preservation, indicating sensitivity to thermal degradation .

- Applications : Primarily used as a synthetic intermediate in research, leveraging its sulfonate group for solubility and the isoindole dione moiety for aromatic interactions .

Comparison with Structurally Similar Compounds

6-(1,3-Dioxoisoindol-2-yl)hexanoic Acid

- CAS No.: 4443-26-9

- Molecular Formula: C₁₄H₁₅NO₄

- Molecular Weight : 261.28 g/mol

- Key Differences :

Sodium 1-Hexanesulfonate

- CAS No.: 2832-45-3

- Molecular Formula : C₆H₁₃NaO₃S

- Molecular Weight : 188.22 g/mol

- Key Differences: Simpler structure with a linear hexane chain and sulfonate group, lacking the isoindole dione ring. Applications: Used as a surfactant or ion-pairing agent in chromatography .

Dipotassium 7-Hydroxynaphthalene-1,3-Disulphonate

- CAS No.: 842-18-2

- Molecular Formula : C₁₀H₆K₂O₇S₂

- Molecular Weight : 384.48 g/mol

- Key Differences :

Sodium Lactate

- CAS No.: 72-17-3

- Molecular Formula : C₃H₅NaO₃

- Molecular Weight : 112.06 g/mol

- Key Differences :

Comparative Analysis Table

| Compound Name | CAS No. | Molecular Formula | Key Functional Groups | Molecular Weight (g/mol) | Solubility | Key Applications |

|---|---|---|---|---|---|---|

| Target Compound | 1135201-17-0 | C₁₄H₁₆NNaO₅S | Isoindole dione, sulfonate | 333.34 | High (polar) | Research intermediate |

| 6-(1,3-Dioxoisoindol-2-yl)hexanoic Acid | 4443-26-9 | C₁₄H₁₅NO₄ | Isoindole dione, carboxylic acid | 261.28 | Moderate (pH-dependent) | Organic synthesis |

| Sodium 1-Hexanesulfonate | 2832-45-3 | C₆H₁₃NaO₃S | Linear sulfonate | 188.22 | Very high | Chromatography, surfactants |

| Dipotassium 7-Hydroxynaphthalene-1,3-Disulphonate | 842-18-2 | C₁₀H₆K₂O₇S₂ | Naphthalene, disulfonate | 384.48 | High | Dyes, corrosion inhibitors |

| Sodium Lactate | 72-17-3 | C₃H₅NaO₃ | Carboxylate | 112.06 | High | Pharmaceuticals, food additives |

Biological Activity

2H-Isoindole-2-hexanesulfonic acid, 1,3-dihydro-1,3-dioxo-, sodium salt is a compound of interest in pharmaceutical and biochemical research due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial properties, cytotoxicity, and applications in various research contexts.

- Chemical Formula : C₁₃H₁₅NNaO₃S

- Molecular Weight : 269.32 g/mol

- CAS Number : 2832-45-3

- Appearance : White crystalline powder

- Solubility : Soluble in water; pH (50 g/L, 25°C): 5.0 - 7.0

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of compounds similar to 2H-Isoindole-2-hexanesulfonic acid. For example, derivatives of acylhydrazones have shown promising results against resistant strains of bacteria such as Staphylococcus aureus and Escherichia coli .

| Compound Type | Target Bacteria | Activity Level |

|---|---|---|

| Acylhydrazones | MRSA | High |

| Acylhydrazones | E. coli | Moderate |

Research indicates that the effectiveness of these compounds is often linked to their lipophilicity and structural modifications .

Cytotoxicity

Studies assessing the cytotoxic effects of similar compounds have demonstrated that many derivatives exhibit low toxicity towards normal cell lines while retaining significant activity against cancer cells . This characteristic is crucial for developing therapeutic agents that minimize side effects during treatment.

| Compound Type | Cell Line Tested | Cytotoxicity Level |

|---|---|---|

| Acylhydrazones | Normal Cells | Low |

| Acylhydrazones | Cancer Cells | High |

Case Studies

- Antimicrobial Screening : A study synthesized various acylhydrazone derivatives and tested them against multiple bacterial strains. The results showed that certain modifications led to enhanced antimicrobial activity, particularly against MRSA .

- Cytotoxicity Assessment : Another research effort focused on evaluating the cytotoxic effects of synthesized compounds on different cancer cell lines. The findings suggested a selective toxicity profile, indicating potential for use in targeted cancer therapies .

The biological activity of 2H-Isoindole-2-hexanesulfonic acid and its derivatives can be attributed to their ability to disrupt bacterial cell membranes or inhibit essential metabolic pathways. For instance, compounds that interact with DNA or RNA synthesis pathways have been noted for their effectiveness against various pathogens .

Applications in Research

The compound has been utilized in several analytical applications:

Q & A

Basic Research Questions

Q. What are the recommended synthesis protocols for preparing 2H-Isoindole-2-hexanesulfonic acid sodium salt with high purity?

- Methodology : Optimize reflux conditions using acetic acid as a solvent and sodium acetate as a catalyst (similar to indole derivative syntheses in ). Reaction times of 3–5 hours under reflux, followed by sequential washing with acetic acid, water, ethanol, and diethyl ether, can reduce impurities. Recrystallization from DMF/acetic acid mixtures improves purity .

- Critical Consideration : Monitor reaction progress via TLC or HPLC to avoid over-reaction, which may generate by-products like hydrolyzed sulfonic acid derivatives.

Q. How can researchers characterize the structural integrity and purity of this compound?

- Analytical Techniques :

- NMR Spectroscopy : Confirm the isoindole dione ring (1,3-dioxo groups) and hexanesulfonic acid chain integration via H and C NMR.

- Mass Spectrometry : Use ESI-MS to verify molecular ion peaks (e.g., [M-Na] for sodium salt detection).

- Elemental Analysis : Validate sulfur and sodium content to confirm stoichiometry .

- Purity Assessment : Employ HPLC with UV detection (λ = 254 nm) and compare retention times against known standards.

Q. What are the stability profiles of this compound under aqueous and thermal conditions?

- Aqueous Stability : Test solubility and degradation in buffers (pH 3–9) at 25°C. Sodium sulfonates generally exhibit high solubility in water but may hydrolyze under strongly acidic (pH < 2) or alkaline (pH > 10) conditions .

- Thermal Stability : Conduct thermogravimetric analysis (TGA) to identify decomposition temperatures. Store anhydrous forms in desiccators to prevent hygroscopicity-related issues .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported solubility data for this compound?

- Approach : Replicate experiments under controlled conditions (e.g., temperature, ionic strength). For example, discrepancies may arise from polymorphic forms or hydrate vs. anhydrous preparations. Use X-ray crystallography to identify crystal structures influencing solubility .

- Case Study : Compare data from (sodium hexanesulfonate monohydrate) with anhydrous forms to assess water’s impact on solubility.

Q. What advanced strategies mitigate by-product formation during synthesis?

- By-Product Identification : Use LC-MS to detect side products such as incomplete sulfonation intermediates or isoindole ring-opened derivatives.

- Optimization : Introduce inert atmospheres (N) to prevent oxidation of the sulfonic acid group. Adjust molar ratios of starting materials (e.g., isoindole precursor to sulfonating agent) to minimize unreacted residues .

Q. How does the sulfonic acid group influence reactivity in catalytic or biomolecular interactions?

- Mechanistic Insight : The sulfonate moiety enhances water solubility and electrostatic interactions, making the compound suitable as a surfactant or enzyme inhibitor. Conduct kinetic studies (e.g., fluorescence quenching) to probe binding affinities with proteins or nucleic acids .

- Spectroscopic Probes : Use F NMR (if fluorinated analogs are synthesized) or isothermal titration calorimetry (ITC) to quantify binding thermodynamics .

Methodological Challenges and Solutions

Q. What are the limitations of common purification techniques for this sodium salt?

- Challenge : Column chromatography may lead to sodium ion exchange with silica gel, altering purity.

- Solution : Use reversed-phase HPLC with ion-pairing agents (e.g., tetrabutylammonium bromide) or size-exclusion chromatography to preserve ionic integrity .

Q. How can researchers validate the absence of toxic peroxoic acid derivatives in synthesized batches?

- Safety Protocol : Test for peroxides using iodometric titration ( ). Treat samples with KI in acidic conditions; peroxide contamination generates iodine, detectable via UV-Vis at 290 nm .

Application-Oriented Questions

Q. What role does this compound play in designing enzyme inhibitors or surfactants?

- Biochemical Applications : The isoindole dione core mimics aromatic amino acids, enabling competitive inhibition of tryptophan-dependent enzymes. The sulfonate group enhances solubility for in vitro assays .

- Material Science : As a surfactant, its amphiphilic structure (hydrophobic isoindole and hydrophilic sulfonate) stabilizes emulsions in nanoparticle synthesis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.